molecular formula C20H25N5O4 B1336827 H-Pro-his-phe-OH CAS No. 83960-34-3

H-Pro-his-phe-OH

Cat. No.: B1336827
CAS No.: 83960-34-3
M. Wt: 399.4 g/mol
InChI Key: XQHGISDMVBTGAL-ULQDDVLXSA-N
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Description

H-Pro-his-phe-OH, also known as Prolyl-histidyl-phenylalanine, is a tripeptide composed of the amino acids proline, histidine, and phenylalanine. This compound is of significant interest in the fields of biochemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-his-phe-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid (phenylalanine) to a solid resin. Subsequent amino acids (histidine and proline) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include carbodiimides (such as DIC or EDC) and coupling additives like HOBt or HOAt to enhance the efficiency and yield of the peptide bond formation .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is crucial to obtain the final product with the desired quality .

Chemical Reactions Analysis

Types of Reactions

H-Pro-his-phe-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to oxo-histidine derivatives, while reduction can result in altered peptide bonds or modified amino acid residues .

Scientific Research Applications

H-Pro-his-phe-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Pro-his-phe-OH involves its interaction with specific molecular targets and pathways. The histidine residue, with its imidazole side chain, can participate in hydrogen bonding and metal ion coordination, influencing the peptide’s binding affinity and specificity. The proline residue introduces conformational rigidity, while the phenylalanine residue contributes to hydrophobic interactions. These combined effects enable this compound to modulate biological processes, such as enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of proline, which imparts conformational rigidity, and phenylalanine, which enhances hydrophobic interactions. These features distinguish it from other tripeptides and contribute to its specific biological activities and applications .

Properties

IUPAC Name

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4/c26-18(15-7-4-8-22-15)24-16(10-14-11-21-12-23-14)19(27)25-17(20(28)29)9-13-5-2-1-3-6-13/h1-3,5-6,11-12,15-17,22H,4,7-10H2,(H,21,23)(H,24,26)(H,25,27)(H,28,29)/t15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHGISDMVBTGAL-ULQDDVLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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